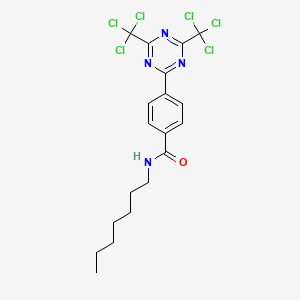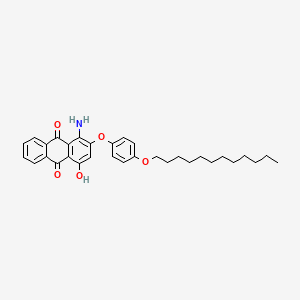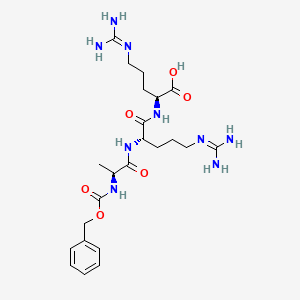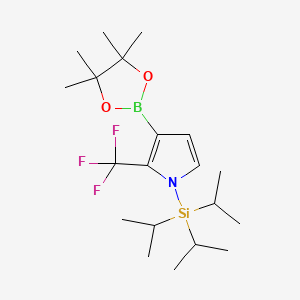
9,10-Diphenylanthracene-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Diphenylanthracene-2-carboxylicacid is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields. It appears as a slightly yellow powder and is used in various applications due to its optical and thermal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carboxylicacid typically involves the functionalization of 9,10-diphenylanthracene. One common method includes the introduction of a carboxylic acid group at the 2-position of the anthracene ring. This can be achieved through a series of reactions including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
9,10-Diphenylanthracene-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce alcohol derivatives.
科学研究应用
9,10-Diphenylanthracene-2-carboxylicacid has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in various biological assays.
作用机制
The mechanism of action of 9,10-Diphenylanthracene-2-carboxylicacid involves its interaction with light and other electromagnetic radiation. The compound absorbs light and re-emits it at a different wavelength, a property that is exploited in its use as a fluorescent marker and in OLED technology. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the transitions between different energy states.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: The parent compound, used in similar applications but lacks the carboxylic acid functionality.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
Uniqueness
9,10-Diphenylanthracene-2-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and physical properties compared to its parent compound and other derivatives. This functional group allows for further chemical modifications and enhances its solubility in various solvents.
属性
分子式 |
C27H18O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
9,10-diphenylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29) |
InChI 键 |
YQMXHUHQMQDMJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)





